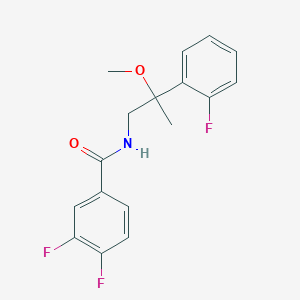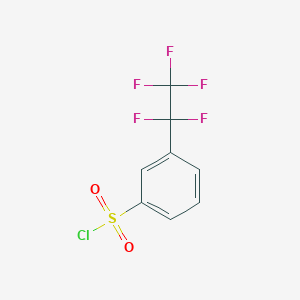![molecular formula C24H27N3O5 B2940986 5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1798454-14-4](/img/structure/B2940986.png)
5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a chemical substance with the CAS No. 1798454-14-4. It belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of substituted aromatic acid hydrazides with aromatic aldehydes under slightly acidic conditions to get the substituted hydrazone derivatives. These are then cyclized in the presence of bromine, acetic acid, and sodium acetate .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including the compound , typically consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives generally involve the formation of a hydrazone intermediate, which is then cyclized to form the oxadiazole ring .科学的研究の応用
Synthesis and Biological Activity
Compounds containing oxadiazole rings, similar to the one , have been extensively studied for their antimicrobial properties. For example, Bayrak et al. (2009) explored the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This study found that compounds exhibited moderate to good antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009). Similarly, Anusevičius et al. (2015) synthesized 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones with azole, diazole, and oxadiazole fragments, analyzing their antibacterial and antioxidant activities. The study found moderate activity against specific microorganisms, indicating the potential for these compounds in pharmaceutical applications (Anusevičius et al., 2015).
Potential in Material Science
The inclusion of oxadiazole and pyrrolidine components suggests potential applications in materials science, particularly in the development of new electronic materials. Wang et al. (2001) discussed the synthesis and device performance of a pyridine- and oxadiazole-containing hole-blocking material for organic light-emitting diodes (LEDs), highlighting the importance of these compounds in improving electronic device efficiency (Wang et al., 2001).
Anticancer and Antitubercular Activities
The structural motifs present in the compound of interest are also found in molecules with anticancer and antitubercular activities. Zhang et al. (2005) identified oxadiazole derivatives as novel apoptosis inducers, demonstrating potential as anticancer agents (Zhang et al., 2005). Another study by Shingare et al. (2018) synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives, evaluating their antimicrobial and antitubercular activity. Some compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential in antitubercular drug development (Shingare et al., 2018).
特性
IUPAC Name |
(3,4-diethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-4-30-20-13-10-17(15-21(20)31-5-2)24(28)27-14-6-7-19(27)23-25-22(26-32-23)16-8-11-18(29-3)12-9-16/h8-13,15,19H,4-7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZCCYFPIPHIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

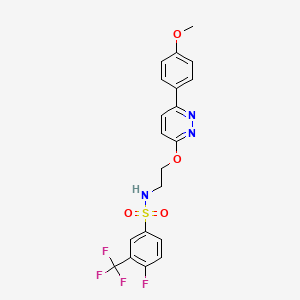
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)
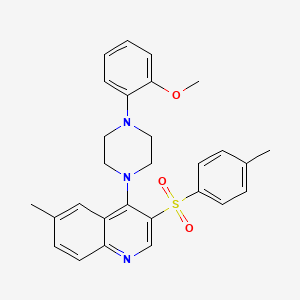
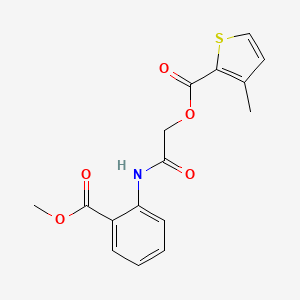
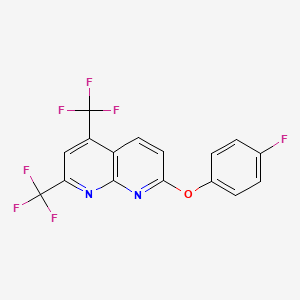
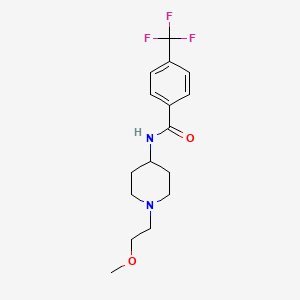
![5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine](/img/structure/B2940912.png)
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)
![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)
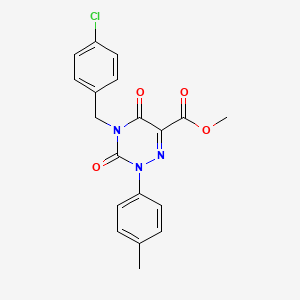
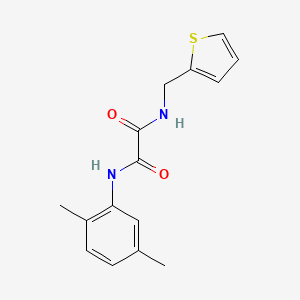
![ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2940922.png)
